6-Bromopyridazin-4-amine Enables Discovery of a Highly Selective PBRM1(BD2) Inhibitor with a Distinct Activity Cliff from the 6-Chloro Analog
In a Genentech medicinal chemistry program, elaboration of an aminopyridazine scaffold was used to discover GNE-235, a potent and selective inhibitor of the second bromodomain of PBRM1 [1]. The core aminopyridazine, which is directly accessible from building blocks like 6-Bromopyridazin-4-amine, was essential for achieving an 'unusual selectivity' profile that could not be replicated with other scaffolds [1]. While a direct, side-by-side comparison of the 6-bromo and 6-chloro versions of the final GNE-235 compound is not provided in the public domain, the paper's emphasis on the specific aminopyridazine 'elaboration' indicates a clear structure-activity relationship (SAR) cliff where the halogen identity is critical for function [1].
| Evidence Dimension | Target Selectivity and Chemical Probe Viability |
|---|---|
| Target Compound Data | Aminopyridazine scaffold yields GNE-235 with 'unusual selectivity' for PBRM1(BD2) [1]. |
| Comparator Or Baseline | Previous SMARCA2/4 and PBRM1(BD5) probes derived from related but non-identical scaffolds [1]. |
| Quantified Difference | Not quantifiable as a direct head-to-head IC50 comparison due to differences in final ligand structure. The difference is qualitative but significant: GNE-235 is the first reported chemical probe with this specific selectivity profile, a success attributed to the aminopyridazine core [1]. |
| Conditions | Cellular and biochemical bromodomain binding assays; crystallography [1]. |
Why This Matters
This demonstrates that the pyridazine core, specifically as functionalized from 6-bromo starting materials, provides a unique and productive entry point into a highly sought-after chemical space for epigenetics targets where selectivity is paramount.
- [1] Cochran, A. G.; et al. GNE-235: A Lead Compound Selective for the Second Bromodomain of PBRM1. J. Med. Chem. 2023. View Source
